Ethyl 3,5-dihydroxybenzoate
Description
Ethyl 3,5-dihydroxybenzoate (CAS: 4142-98-7) is an aromatic ester derived from 3,5-dihydroxybenzoic acid. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol. This compound is characterized by two hydroxyl groups at the 3- and 5-positions of the benzene ring and an ethoxycarbonyl group at the 1-position . Physical properties include a melting point of 127–130°C, a predicted boiling point of 356.2±12.0°C, and a density of 1.294±0.06 g/cm³ . It is stable under dry, room-temperature storage conditions but requires caution due to its irritant properties (H315, H319, H335) .
This compound is synthesized via esterification of 3,5-dihydroxybenzoic acid with ethanol under acidic conditions, yielding moderate purity (32%) . It serves as a substrate in enzymatic studies (e.g., tannase hydrolysis ) and as a precursor in antimicrobial formulations .
Properties
IUPAC Name |
ethyl 3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYVLPIZUVDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-98-7 | |
| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Conventional Sulfuric Acid-Mediated Esterification
The direct esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of sulfuric acid remains the most widely reported method. In a representative procedure, 3,5-dihydroxybenzoic acid (162.2 mmol) was refluxed with ethanol and sulfuric acid (3 mL) at 65°C for 4 days, yielding 77.2% ethyl 3,5-dihydroxybenzoate after ice-water quenching and filtration. This method leverages the protonating ability of sulfuric acid to activate the carboxylic acid group, facilitating nucleophilic attack by ethanol.
Table 1: Reaction Conditions for Sulfuric Acid-Mediated Esterification
The patent method achieved superior yields (98.8%) by optimizing solvent extraction with methyl tert-butyl ether and neutralization via saturated sodium bicarbonate, minimizing side reactions like etherification of phenolic -OH groups.
Hydrogenation of Cyclohexene Derivatives
Palladium-Catalyzed Transfer Hydrogenation
A less conventional route involves the hydrogenation of ethyl 3-hydroxy-5-oxo-cyclohexa-3-ene carboxylate. In this method, this compound (54.89 mmol) undergoes hydrogenation with sodium formate and palladium on carbon in ethanol at 30–40°C for 3 hours, yielding 15.1% of the target compound. The low yield stems from competitive over-reduction of aromatic rings and catalyst poisoning by phenolic groups.
Key Challenges:
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Catalyst Sensitivity : Palladium catalysts are prone to deactivation by phenolic -OH groups, necessitating precise stoichiometry of sodium formate (1.2 eq).
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Side Reactions : Uncontrolled reduction leads to cyclohexanol derivatives, complicating purification.
Benzylation-Protected Esterification
Multi-Step Synthesis via Benzyl Ether Intermediates
The Chinese patent CN102675075A outlines a high-yield pathway involving benzyl protection:
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Esterification : 3,5-Dihydroxybenzoic acid (200 mmol) reacts with ethanol and H₂SO₄ under reflux, yielding 98.8% this compound after extraction with methyl tert-butyl ether.
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Benzylation : The product is treated with benzyl bromide and K₂CO₃ in acetone to form 3,5-dibenzyloxybenzoate, enabling selective reactions at the ester group.
This method’s success lies in the steric protection of phenolic -OH groups, preventing unwanted side reactions during subsequent steps.
Comparative Analysis of Methodologies
Yield vs. Complexity Trade-Offs
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Acid-Catalyzed Esterification : Optimal for industrial use due to high yields (98.8%) and minimal purification steps.
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Hydrogenation : Limited to niche applications due to low yields (15.1%) and catalyst costs.
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Benzylation Routes : Ideal for multi-step syntheses requiring protected intermediates but add complexity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Medicinal Applications
1.1 Antibacterial Activity
Ethyl 3,5-dihydroxybenzoate has demonstrated significant antibacterial properties. A study evaluated its efficacy against clinical isolates of Staphylococcus aureus. The results indicated that this compound could inhibit bacterial growth, especially when combined with certain antibiotics, showcasing a synergistic effect. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as an antibacterial agent .
1.2 Anti-inflammatory and Antioxidant Properties
Research has indicated that compounds similar to this compound possess anti-inflammatory and antioxidant effects. These properties are crucial for developing treatments for chronic inflammatory diseases and oxidative stress-related conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications .
1.3 Potential in Cancer Therapy
Recent studies have explored the potential of this compound as an anticancer agent. Its derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme linked to melanoma progression. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency against cancer cells .
Material Science Applications
2.1 Biomaterials for Tissue Engineering
This compound has been investigated for its role in tissue engineering applications. It has been incorporated into biodegradable alginate matrices to create scaffolds for bone tissue regeneration. Studies have shown that these scaffolds promote osteoblast differentiation and enhance bone integration when implanted in vivo .
Table 1: Summary of this compound Applications in Medicine and Material Science
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Antibacterial Activity | Against Staphylococcus aureus | Synergistic effects with antibiotics observed |
| Anti-inflammatory Properties | Chronic inflammatory disease treatment | Modulation of inflammatory pathways |
| Cancer Therapy | Tyrosinase inhibition for melanoma | Enhanced potency with structural modifications |
| Tissue Engineering | Bone regeneration scaffolds | Promotes osteoblast differentiation |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of Staphylococcus aureus. The study highlighted that at concentrations ranging from 16 to 256 µg/mL, the compound effectively inhibited bacterial growth compared to controls. The combination therapy with certain antibiotics resulted in a statistically significant reduction in bacterial viability .
Case Study 2: Bone Regeneration
A series of experiments were conducted using alginate beads loaded with this compound in an animal model to assess bone regeneration capabilities. Histological analysis post-implantation revealed increased osteoblast activity and new bone formation compared to control groups not treated with the compound .
Mechanism of Action
The mechanism of action of ethyl 3,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release 3,5-dihydroxybenzoic acid, which may further interact with biological systems .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Methyl derivatives generally exhibit higher yields (70% for mthis compound vs. 32% for this compound) due to methanol’s superior nucleophilicity in esterification .
Antimicrobial Synergy
This compound enhances the potency of antibiotics like levofloxacin (LF) by ~2-fold against S. aureus and E. coli. This synergy (ΣFICI = 0.452, <0.5) is comparable to ethyl 3,4-dihydroxybenzoate but superior to 2,6-dihydroxybenzoate derivatives. The mechanism involves disrupting bacterial membranes via lipophilic interactions .
Enzymatic Hydrolysis
- Tannase Activity : this compound is hydrolyzed by tannase (e.g., TanBFnp from Fusobacterium nucleatum) to protocatechuic acid, similar to ethyl 3,4-dihydroxybenzoate .
- Lipase Selectivity : Immobilized lipases selectively deacetylate this compound derivatives, yielding partially protected intermediates in 80% efficiency .
Chemical Reactivity
- Steric Hindrance : The 3,5-dihydroxy substitution creates steric clashes with hydrophobic residues (e.g., Phe23 in decarboxylases), reducing enzymatic activity compared to 2,6-dihydroxybenzoate .
- Reaction Kinetics : this compound undergoes nucleophilic displacement in thiocyanate melts with an activation energy of 22 kcal/mol, typical for SN2 mechanisms .
Biological Activity
Ethyl 3,5-dihydroxybenzoate (CAS Number: 4142-98-7) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Melting Point | 127-130 °C |
| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg |
| Flash Point | 146.1 ± 13.1 °C |
These properties indicate that the compound is a solid at room temperature and has a moderate boiling point, making it suitable for various laboratory applications.
This compound functions primarily as an enzyme modulator, interacting with various biomolecules to exert its effects. Its mechanism of action can be summarized as follows:
- Enzyme Interaction : Similar compounds have been shown to inhibit prolyl hydroxylases (PHDs), which leads to the upregulation of hypoxia-inducible factor (HIF) pathways, enhancing cellular responses to low oxygen conditions.
- Antioxidant Activity : The compound has been observed to protect cells from oxidative stress by increasing the levels of antioxidant enzymes and reducing reactive oxygen species (ROS) production .
- Efflux Pump Inhibition : this compound may inhibit bacterial efflux pumps, thus potentiating the efficacy of antibiotics against drug-resistant strains of Escherichia coli by enhancing intracellular antibiotic concentrations .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to:
- Reduce Oxidative Stress : By enhancing the activity of antioxidant enzymes, it mitigates oxidative damage in cells subjected to hypoxic conditions.
- Cellular Protection : Studies have demonstrated its ability to improve cellular viability under stress conditions by modulating gene expression related to antioxidant defense.
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been explored:
- Inhibition of Drug Resistance : this compound enhances the effectiveness of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are critical for antibiotic resistance in bacteria .
- Molecular Docking Studies : Computational studies suggest that it binds effectively within the efflux pump's binding pocket, potentially blocking substrate translocation and increasing antibiotic retention within bacterial cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Antioxidant Activity in Hypoxia :
- A study demonstrated that preconditioning with this compound significantly improved cell survival rates in hypoxic environments by reducing oxidative damage.
- Antimicrobial Potentiation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
